molecular formula C7H11NO4S B1682997 Telmesteine CAS No. 122946-43-4

Telmesteine

Cat. No.: B1682997
CAS No.: 122946-43-4
M. Wt: 205.23 g/mol
InChI Key: XBJWOGLKABXFJE-YFKPBYRVSA-N
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Description

Telmesteine is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.

Mechanism of Action

Target of Action

Telmesteine primarily targets mucoproteins in the respiratory tract . It disrupts the disulfide bonds in these proteins, leading to the breakdown of mucus . This makes the mucus less viscous and easier to expel from the respiratory tract .

Mode of Action

This compound’s mode of action is rooted in its ability to inhibit elastase and collagenase . It also blocks the activities of phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and IkB kinase (IKK) . These actions result in the inhibition of the activation of nuclear factor kappa-kB (NF-kB), a protein complex that controls transcription of DNA .

Biochemical Pathways

This compound affects the PI3K/Akt/IKK pathway . By blocking this pathway, it inhibits the activation of NF-kB . This results in decreased production of pro-inflammatory cytokines, such as interleukin (IL)-1β, IL-6, and necrosis factor-alpha (TNF-α) .

Pharmacokinetics

It is known that this compound has been used in topical compositions for dermatitis , suggesting that it may be well-absorbed through the skin.

Result of Action

This compound has strong anti-inflammatory properties . It significantly decreases LPS-induced NO production in RAW264.7 cells and TPA-induced skin inflammation . This is assessed by skin edema and the levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, it has been reported to be a critical active ingredient in topical compositions for dermatitis . This suggests that the compound may be particularly effective in environments where inflammation is present, such as inflamed skin.

Biochemical Analysis

Biochemical Properties

Telmesteine has been found to interact with various enzymes and proteins. It has the ability to inhibit activation of nuclear factor kappa-κB (NF-κB) by blocking phosphoinositide 3-kinase/protein kinase B (PI3K/Akt)/IκB kinase (IKK) activities . These interactions play a significant role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly decrease lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit activation of NF-κB by blocking PI3K/Akt/IKK activities . This inhibition can lead to changes in gene expression and can affect the binding interactions with biomolecules, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

It has been observed that this compound can have long-term effects on cellular function

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as PI3K/Akt/IKK

Properties

IUPAC Name

(4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJWOGLKABXFJE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CSC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153804
Record name Telmesteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122946-43-4
Record name Telmesteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122946-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telmesteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122946434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmesteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELMESTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124I3FE35T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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